molecular formula C17H28N6O2 B6445196 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640818-27-3

2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6445196
CAS No.: 2640818-27-3
M. Wt: 348.4 g/mol
InChI Key: RAUIIVONLNPBEO-UHFFFAOYSA-N
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Description

The compound "2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one" is a synthetic chemical characterized by a complex structure that involves multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a series of chemical reactions:

  • Formation of 4-(ethylamino)-6-methylpyrimidin-2-yl intermediate: : This step involves the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.

  • Piperazine incorporation: : The pyrimidine intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.

  • Morpholine addition: : Finally, the piperazine derivative is reacted with morpholine to form the target compound.

Industrial Production Methods: Industrial production of this compound requires scalable processes, often involving:

  • Batch processing: : Sequential addition of reagents in controlled environments.

  • Continuous flow systems: : Enhances efficiency and consistency in large-scale production.

  • Catalysis and optimization: : Use of catalysts to improve yield and reaction rates.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including:

  • Oxidation: : Commonly with agents like potassium permanganate.

  • Reduction: : Typically using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation reagents: : Potassium permanganate, chromium trioxide.

  • Reduction reagents: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.

  • Substitution reagents: : Halogenated compounds for nucleophilic substitution.

Major Products: The products depend on the type of reaction:

  • Oxidation: : Formation of ketones or acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of complex molecules.

Biology: It serves as a tool in biological studies to investigate cellular processes and pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological effects, including its role in drug development for various diseases.

Industry: Industrial applications include its use in the development of specialized chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Binding to enzymes or receptors: : Modulates their activity.

  • Altering signaling pathways: : Affects cellular functions and processes.

Comparison with Similar Compounds

Unique Properties: What sets this compound apart from similar ones is its specific arrangement of functional groups, which imparts unique reactivity and interaction profiles.

List of Similar Compounds:
  • 2-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

  • 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-4-yl)ethan-1-one

This detailed overview provides a comprehensive understanding of the compound and its significance in various fields of research and industry. How does that work for you?

Properties

IUPAC Name

2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-3-18-15-12-14(2)19-17(20-15)23-6-4-21(5-7-23)13-16(24)22-8-10-25-11-9-22/h12H,3-11,13H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUIIVONLNPBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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